molecular formula C12H14O2 B8409540 2,2,6,7-Tetramethyl-1-benzofuran-3(2H)-one

2,2,6,7-Tetramethyl-1-benzofuran-3(2H)-one

Cat. No. B8409540
M. Wt: 190.24 g/mol
InChI Key: AXOGIFIHEVUUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957069B2

Procedure details

Oxalyl dichloride (21 mL, 221 mmol) and DMF (3 drops) were sequentially added to a solution of THF (300 mL) containing 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid (38.3 g, 184 mmol) synthesized in Reference Example 16 under ice-cooling condition, and the mixture was warmed to room temperature and stirred for 1 hour. The reaction solution was concentrated under reduced pressure, and then the residue was dissolved in methylene chloride (250 mL). To this solution, aluminium chloride (36.2 g, 276 mmol) was added at −78° C., and the mixture was warmed to room temperature and stirred for 15 hours. The reaction solution was concentrated under reduced pressure, and then water was added to the residue and extraction was performed using ethyl acetate. The extract was washed with saturated saline, and then dried using anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel chromatography (hexane-ethyl acetate 95:5 to 5/1) to give 26.4 g of the title compound (yield: 75%).
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step Two
Quantity
36.2 g
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH3:7][C:8]1[C:20]([CH3:21])=[CH:19][CH:18]=[CH:17][C:9]=1[O:10][C:11]([CH3:16])([CH3:15])[C:12]([OH:14])=O.[Cl-].[Al+3].[Cl-].[Cl-]>CN(C=O)C.C1COCC1>[CH3:15][C:11]1([CH3:16])[C:12](=[O:14])[C:17]2[CH:18]=[CH:19][C:20]([CH3:21])=[C:8]([CH3:7])[C:9]=2[O:10]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
38.3 g
Type
reactant
Smiles
CC1=C(OC(C(=O)O)(C)C)C=CC=C1C
Step Three
Name
Quantity
36.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in Reference Example 16 under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling condition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride (250 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
water was added to the residue and extraction
WASH
Type
WASH
Details
The extract was washed with saturated saline
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel chromatography (hexane-ethyl acetate 95:5 to 5/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OC2=C(C1=O)C=CC(=C2C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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